molecular formula C13H20N2O2 B1344641 (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester CAS No. 439116-13-9

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester

Cat. No.: B1344641
CAS No.: 439116-13-9
M. Wt: 236.31 g/mol
InChI Key: GUYQLFMVQPGMOE-UHFFFAOYSA-N
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Description

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-aminomethylbenzylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety during production.

Chemical Reactions Analysis

Types of Reactions

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it back to the primary amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group can be easily removed under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial for the successful assembly of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminomethyl-benzyl)-carbamic acid benzyl ester
  • (2-Aminomethyl-benzyl)-carbamic acid fluorenylmethyl ester
  • (2-Aminomethyl-benzyl)-carbamic acid methyl ester

Uniqueness

Compared to similar compounds, (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester offers unique advantages due to its stability and ease of removal under mild conditions. The tert-butyl ester group is particularly resistant to hydrolysis, making it a preferred choice in synthetic applications where harsh conditions are avoided .

Properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYQLFMVQPGMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629494
Record name tert-Butyl {[2-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439116-13-9
Record name tert-Butyl {[2-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(N-Boc-aminomethyl)-2-(aminomethyl)benzene
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